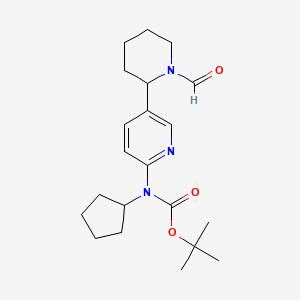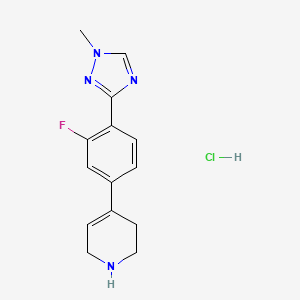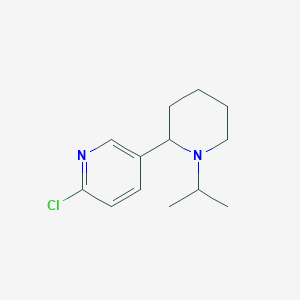
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol is a complex organic compound with a unique structure that includes hydroxyl, phenoxy, and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-sulfur and carbon-oxygen bonds. Common synthetic routes may involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) for hydroxyl groups and subsequent deprotection using tetrabutylammonium fluoride (TBAF). The phenoxy group can be introduced through nucleophilic substitution reactions using 4-methylphenol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions. The scalability of the synthesis would be a critical factor in its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, NaBH4
Substitution: NaH, alkyl halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxy derivatives
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: As a probe to study the interactions of sulfanyl and phenoxy groups with biological macromolecules.
Medicine: Potential use in drug development due to its unique structural features that may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its hydroxyl, phenoxy, and sulfanyl groups. These interactions could modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenoxy-5-sulfanyloxane-3,4-diol: Similar structure but lacks the methyl group on the phenoxy ring.
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but has a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
The presence of the 4-methylphenoxy group in (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol may confer unique properties, such as increased hydrophobicity or specific interactions with biological targets, compared to similar compounds without the methyl group or with different substituents on the phenoxy ring.
Propriétés
Formule moléculaire |
C13H18O5S |
|---|---|
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)17-13-12(19)11(16)10(15)9(6-14)18-13/h2-5,9-16,19H,6H2,1H3/t9-,10-,11+,12-,13?/m1/s1 |
Clé InChI |
NRVVTXNQELNAMK-HENWMNBSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
SMILES canonique |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B11825160.png)
![2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)




![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)




![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)
